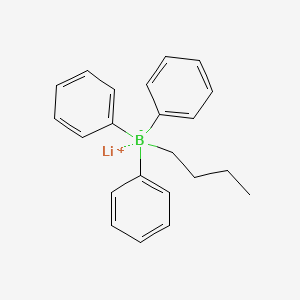Lithium triphenyl (n-butyl) borate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Lithium triphenyl (n-butyl) borate is an organolithium compound characterized by the presence of lithium, triphenyl groups, and a butyl substituent. Its chemical formula is , and it is known for its application as a reagent in organic synthesis. This compound exhibits unique properties that make it valuable in various
- Reduction Reactions: It serves as a reducing agent for ketones and aldehydes, facilitating their conversion into alcohols. The presence of the lithium ion enhances the reactivity of the boron center, promoting nucleophilic attacks on electrophilic carbonyl groups .
- Cyclization Reactions: This compound can also induce cyclization processes, which are crucial for synthesizing cyclic compounds from linear precursors. The stereoselectivity of these reactions can be controlled by adjusting the reaction conditions .
- Hydroboration: Lithium triphenyl (n-butyl) borate can be synthesized using n-butyl lithium as a catalyst in hydroboration reactions involving aromatic carboxylic acids and borane. This method yields high purity borate esters under mild conditions .
The synthesis of lithium triphenyl (n-butyl) borate typically involves several methods:
- Hydroboration Reaction: As described in recent patents, this method involves mixing n-butyl lithium with borane and an aromatic carboxylic acid under inert gas conditions. The reaction proceeds at room temperature and yields high yields of borate esters .
- Direct Reaction with Boron Compounds: Another approach includes reacting triphenyl boron with n-butyl lithium directly, which allows for the formation of lithium triphenyl (n-butyl) borate through nucleophilic substitution mechanisms.
- Solvent-Free Methods: Some methods propose solvent-free reactions to enhance efficiency and reduce environmental impact, although specific details vary based on reactants used .
Lithium triphenyl (n-butyl) borate finds applications across various fields:
- Organic Synthesis: It is widely used as a reagent in organic synthesis for reducing carbonyl compounds and facilitating cyclization reactions .
- Catalysis: The compound acts as a catalyst in hydroboration reactions, which are essential for synthesizing organoboron compounds used in further synthetic applications .
- Research
Interaction studies involving lithium triphenyl (n-butyl) borate primarily focus on its reactivity with other organic substrates rather than biological interactions. Its ability to form stable complexes with various electrophiles makes it a subject of interest in mechanistic studies aimed at understanding organolithium chemistry.
Several compounds share structural or functional similarities with lithium triphenyl (n-butyl) borate:
| Compound Name | Formula | Key Features |
|---|---|---|
| Lithium triphenyl borate | Commonly used as a reagent in organic synthesis | |
| n-Butyllithium | Highly reactive organolithium compound | |
| Triphenylborane | Used as a reagent for hydroboration reactions | |
| Lithium diisopropylamide | A strong base used in organic synthesis |
Uniqueness: Lithium triphenyl (n-butyl) borate is distinguished by its combination of both reducing and catalytic properties, making it versatile for various synthetic applications. Its unique structure allows it to stabilize reactive intermediates effectively compared to other similar organolithium compounds.






